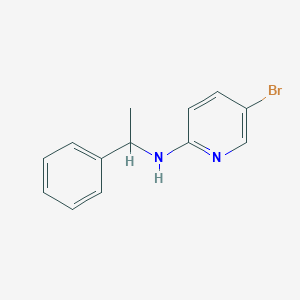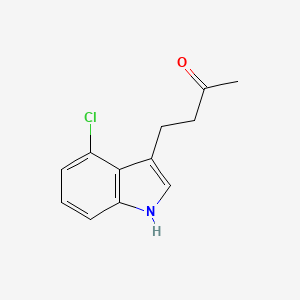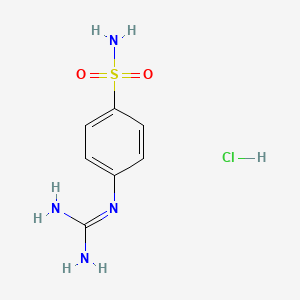
4-Guanidinobenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Guanidinobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4O2S and a molecular weight of 250.71 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Guanidinobenzenesulfonamide hydrochloride typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Análisis De Reacciones Químicas
4-Guanidinobenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Guanidinobenzenesulfonamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, it has shown promise as an α2-adrenoceptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 4-Guanidinobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds and exhibit high basicity, which allows it to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to DNA and proteins .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H11ClN4O2S |
|---|---|
Peso molecular |
250.71 g/mol |
Nombre IUPAC |
2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H10N4O2S.ClH/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13;/h1-4H,(H4,8,9,11)(H2,10,12,13);1H |
Clave InChI |
SIHCHPRMFQXMPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
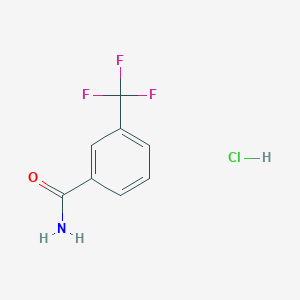
![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
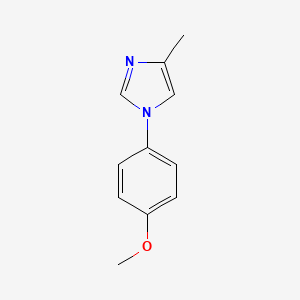
![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)
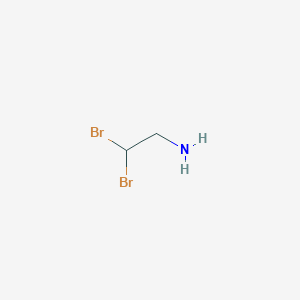
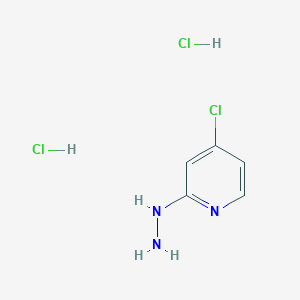
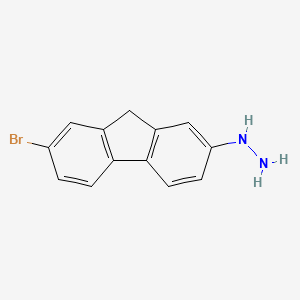
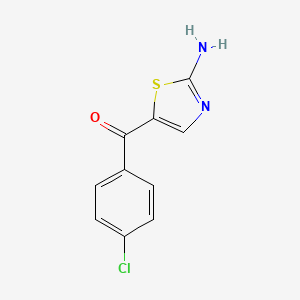
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)

